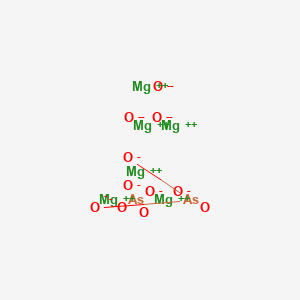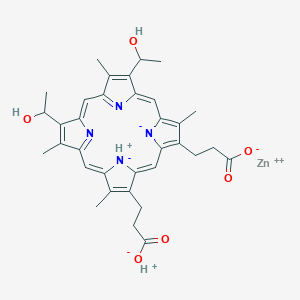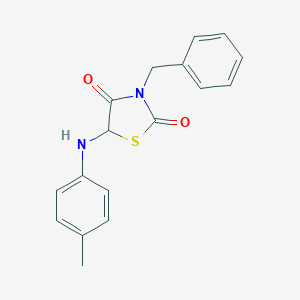![molecular formula C18H16N2O3S B228560 (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228560.png)
(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione, also known as BMMD, is a thiazolidinedione derivative that has shown potential in various scientific research applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione is not yet fully understood. However, studies have shown that (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair.
Biochemical and Physiological Effects:
(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. Studies have shown that (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione inhibits the growth and proliferation of cancer cells by inducing apoptosis, inhibiting cell cycle progression, and disrupting the microtubule network. (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of HDACs, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes. (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione has been shown to have antitumor activity against different types of cancer cells, making it a promising compound for cancer research. However, there are also limitations to using (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione in lab experiments. (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione has low solubility in water, which can make it challenging to administer in in vivo studies. (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione can also be toxic to normal cells at high concentrations, which can limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione research. One direction is to explore the potential of (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione in combination with other anticancer agents. Studies have shown that combining (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione with other agents, such as cisplatin or doxorubicin, can enhance its antitumor activity. Another direction is to explore the potential of (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione in treating other diseases, such as neurodegenerative diseases and inflammation. Additionally, future research can focus on improving the solubility of (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione in water and reducing its toxicity to normal cells.
Synthesemethoden
(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione has been synthesized using different methods. One of the most common methods involves the reaction of 2-methoxyaniline with 3-benzylidenethiazolidine-2,4-dione in the presence of a base. The reaction yields (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione as a yellow solid with a melting point of 226-228°C. Another method involves the reaction of 2-methoxyaniline with 3-benzylidene-4-oxo-2-thioxoimidazolidine in the presence of a base. The reaction yields (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione as a yellow solid with a melting point of 228-230°C.
Wissenschaftliche Forschungsanwendungen
(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione has been studied for its potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione has antitumor activity against different types of cancer cells, including breast cancer, lung cancer, and leukemia. (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione has also been studied for its potential in treating diabetes, inflammation, and neurodegenerative diseases.
Eigenschaften
Molekularformel |
C18H16N2O3S |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H16N2O3S/c1-23-15-10-6-5-9-14(15)19-11-16-17(21)20(18(22)24-16)12-13-7-3-2-4-8-13/h2-11,19H,12H2,1H3/b16-11- |
InChI-Schlüssel |
PUKZDVBIPPEAQI-WJDWOHSUSA-N |
Isomerische SMILES |
COC1=CC=CC=C1N/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
SMILES |
COC1=CC=CC=C1NC=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=CC=C1NC=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228502.png)
![Ethyl [5-(4-bromoanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B228507.png)

![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)




